Lurasidone Piperazine N-Oxide

Pharmaceutical Analysis LC-MS Impurity Profiling

Lurasidone Piperazine N-Oxide (CAS 1574569-32-6) is a characterized process-related impurity and potential degradation product of the atypical antipsychotic drug lurasidone hydrochloride. It is chemically defined as 4-(Benzo[d]isothiazol-3-yl)-1-(((1R,2R)-2-(((3aR,4S,7R,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl)cyclohexyl)methyl)piperazine 1-oxide, with a molecular formula of C28H36N4O3S and a molecular weight of 508.68 g/mol.

Molecular Formula C28H36N4O3S
Molecular Weight 508.681
CAS No. 1574569-32-6
Cat. No. B570752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone Piperazine N-Oxide
CAS1574569-32-6
Synonyms(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Molecular FormulaC28H36N4O3S
Molecular Weight508.681
Structural Identifiers
SMILESC1CCC(C(C1)CN2C(=O)C3C4CCC(C4)C3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-]
InChIInChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)31(27)16-20-5-1-2-6-21(20)17-32(35)13-11-30(12-14-32)26-22-7-3-4-8-23(22)36-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1
InChIKeyHFNFEWDWVQOXRX-CVTJIBDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lurasidone Piperazine N-Oxide (CAS 1574569-32-6): A Critical Reference Standard for Pharmaceutical Impurity Profiling


Lurasidone Piperazine N-Oxide (CAS 1574569-32-6) is a characterized process-related impurity and potential degradation product of the atypical antipsychotic drug lurasidone hydrochloride [1]. It is chemically defined as 4-(Benzo[d]isothiazol-3-yl)-1-(((1R,2R)-2-(((3aR,4S,7R,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl)cyclohexyl)methyl)piperazine 1-oxide, with a molecular formula of C28H36N4O3S and a molecular weight of 508.68 g/mol [2]. The compound features an N-oxide functional group on the piperazine ring, which distinguishes it from the parent lurasidone molecule (C28H36N4O2S, 492.68 g/mol) by an additional oxygen atom [3]. This structural modification alters its chromatographic retention, mass spectrometric fragmentation, and physicochemical properties, making it an essential reference standard for analytical method development, validation, and quality control in lurasidone drug substance and drug product manufacturing [4].

Why Lurasidone Piperazine N-Oxide Cannot Be Replaced by Other Lurasidone Impurities in Analytical Reference Standards


Generic substitution among lurasidone-related impurities is not analytically valid because each impurity possesses a unique chemical structure, molecular weight, and chromatographic retention time that directly affects its behavior in HPLC, LC-MS, and NMR detection [1]. Lurasidone Piperazine N-Oxide, with its characteristic N-oxide moiety (m/z 508.68), exhibits a mass shift of +16 Da compared to lurasidone (m/z 492.68) and distinct fragmentation patterns in mass spectrometry, while other impurities such as Lurasidone Impurity 30 (m/z 492.68) or the enantiomer Lurasidone USP Related Compound B (m/z 492.68) lack this oxygen atom and therefore co-elute or fragment differently . Regulatory guidelines under ICH Q3A(R2) and Q3B(R2) mandate the identification, qualification, and control of each specified impurity above the identification threshold, requiring a specific, characterized reference standard for accurate quantification, not a surrogate [2]. The pharmacopeial monograph under development for lurasidone hydrochloride similarly specifies individual related compounds with distinct acceptance criteria, precluding any generic impurity substitution .

Quantitative Differentiation of Lurasidone Piperazine N-Oxide (CAS 1574569-32-6) from Closest Analogs


Molecular Weight Shift: +16 Da Distinction from Lurasidone Parent and Impurity 30

Lurasidone Piperazine N-Oxide exhibits a molecular weight of 508.68 g/mol (C28H36N4O3S), which is 16 Da higher than both the lurasidone parent drug substance (492.68 g/mol, C28H36N4O2S) and Lurasidone Impurity 30 (492.68 g/mol, C28H36N4O2S) [1]. This mass difference is directly attributable to the N-oxide functional group on the piperazine ring and is critical for unambiguous LC-MS identification, as it prevents misassignment to other isobaric or co-eluting impurities .

Pharmaceutical Analysis LC-MS Impurity Profiling

Chromatographic Resolution: Distinct Relative Retention Time Under Pharmacopeial Conditions

Under validated RP-HPLC conditions using an Inertsil ODS C18 column with phosphate buffer (pH 4.0) and acetonitrile (60:40 v/v) at 1.0 mL/min and UV detection at 230 nm, lurasidone elutes at approximately 6.022 min, Lurasidone Impurity 1 at 5.024 min, and Lurasidone Impurity 8 at 10.456 min [1]. The N-oxide impurity, due to its increased polarity from the N-oxide group, is expected to elute earlier than lurasidone under reversed-phase conditions, with a relative retention time (RRT) of approximately 0.8-0.9 relative to lurasidone, compared to other process-related impurities at RRTs of 0.15, 0.21, and 0.36 reported in the literature [2].

HPLC Method Validation Stability-Indicating Assay Pharmacopeial Compliance

LC-QTOF-MS Structural Confirmation and Fragmentation Pathway Characterization

In a comprehensive LC-QTOF-MS study, 14 lurasidone-related substances were identified and characterized, including nine previously unreported compounds, using an Agilent Poroshell 120 Bonus-RP C18 column with gradient elution of 10 mM ammonium formate and methanol [1]. The N-oxide impurity was confirmed via accurate mass measurement with mass error < 5 ppm and distinct fragmentation pathways involving neutral loss of the oxygen atom (Δm/z 16) from the piperazine N-oxide moiety, which is absent in the parent lurasidone and other non-oxidized impurities [1]. NMR spectroscopy further corroborated the structural assignment, providing orthogonal confirmation of the N-oxide regiochemistry [1].

Mass Spectrometry Structural Elucidation Degradation Chemistry

Certified Reference Material Purity and Regulatory Compliance for ANDA Filing

Commercially available Lurasidone Piperazine N-Oxide reference standards are supplied with detailed certificates of analysis compliant with ICH Q3A/Q3B guidelines, typically at purity levels ≥95.0% (HPLC), compared to the parent lurasidone hydrochloride active pharmaceutical ingredient which must meet ≥99.0% purity specifications [1]. The impurity reference standard is manufactured under ISO 17034 accreditation for reference material producers, ensuring metrological traceability, which is not available for in-house synthesized or non-certified impurity batches [2]. This certified purity and documentation package directly supports Abbreviated New Drug Application (ANDA) filings where the identification, control, and specification of this specific impurity are required by regulatory agencies [3].

Reference Standards ANDA GMP Compliance

Optimal Application Scenarios for Lurasidone Piperazine N-Oxide (CAS 1574569-32-6) in Pharmaceutical R&D and Manufacturing


Stability-Indicating HPLC Method Development for Lurasidone Drug Substance

The N-oxide impurity is a primary oxidative degradation product of lurasidone hydrochloride formed under peroxide or free-radical stress conditions [1]. Its unique retention time, distinct from lurasidone (RT ~6.022 min) and other known impurities such as Impurity 1 (RT 5.024 min) and Impurity 8 (RT 10.456 min), makes it an essential system suitability marker for assessing chromatographic resolution in stability-indicating methods [2]. Incorporating this reference standard into method validation ensures specificity per ICH Q2(R1) and enables accurate quantification of oxidative degradation during forced degradation studies.

LC-MS/MS Quantification of Genotoxic and Structural Alert Impurities in Lurasidone API

The confirmed N-oxide structure, with its +16 Da mass shift relative to lurasidone (m/z 508.68 vs. 492.68), provides a definitive mass spectrometry signature that can be exploited for selective quantification in multiple reaction monitoring (MRM) assays [3]. Its unique fragmentation pattern – neutral loss of oxygen (Δm/z 16) – is not observed in other lurasidone-related substances, enabling interference-free detection at levels as low as 0.091 μg/mL (LOD) using validated LC-MS/MS methods [4]. This specificity is critical for tier II genotoxicity assessment and nitrosamine risk evaluation of the N-oxide impurity.

Reference Standard for ANDA Filing and DMF Submission

Under ICH Q3A(R2), any impurity present at ≥0.10% in the drug substance requires identification and, if above the qualification threshold (0.15% or 1 mg/day), toxicological qualification [5]. The commercially available Lurasidone Piperazine N-Oxide reference standard (purity ≥95.0%, ISO 17034 certified) provides the necessary regulatory documentation package – including NMR, MS, IR, and HPLC CoA – required for Drug Master File (DMF) submissions and Abbreviated New Drug Application (ANDA) filings [6]. This eliminates the 4-6 week lead time typically required for custom synthesis and characterization of impurity batches.

Process Optimization to Minimize Oxidative Impurity Formation

The patent literature (CN106397424A) describes a controlled oxidation method for synthesizing lurasidone oxidation impurities I and II using m-CPBA or hydrogen peroxide, achieving purities of 96.0% [7]. By using the characterized N-oxide reference standard to spike reaction mixtures and validate analytical methods, process chemists can quantify the formation kinetics of this impurity under different synthetic conditions – including temperature, oxidant stoichiometry, and reaction time – and optimize manufacturing parameters to keep the N-oxide impurity below the ICH identification threshold.

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